molecular formula C22H14O8 B3030570 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid CAS No. 921619-89-8

5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B3030570
CAS No.: 921619-89-8
M. Wt: 406.3
InChI Key: HQCSLVYEWMDWIZ-UHFFFAOYSA-N
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Description

5-[4-(3,5-Dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (CAS: 921619-89-8) is a high-purity, rigid polycarboxylic acid ligand specifically designed for advanced materials science research . Its molecular formula is C₂₂H₁₄O₈, with a molecular weight of 406.3 g/mol . This compound features a [1,1':4',1'']terphenyl backbone symmetrically functionalized with four carboxyl (-COOH) groups, which provide multiple coordination sites for constructing porous metal-organic frameworks (MOFs) . The extended π-conjugation and highly symmetric, planar structure of this ligand facilitate the formation of robust, crystalline frameworks with tunable pore geometries and high surface areas . In scientific research, this tetracarboxylic acid is primarily employed as a building block for synthesizing novel MOFs for gas storage and separation applications, including the capture of carbon dioxide (CO₂) and methane (CH₄) . It also shows promise in the development of catalytic systems for sustainable chemical processes, such as the cycloaddition of CO₂ with epoxides . The compound is supplied for in-vitro research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications . Researchers can inquire for detailed certificates of analysis and additional technical data.

Properties

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O8/c23-19(24)15-5-13(6-16(9-15)20(25)26)11-1-2-12(4-3-11)14-7-17(21(27)28)10-18(8-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCSLVYEWMDWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677375
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~3~,1~5~,3~3~,3~5~-tetracarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921619-89-8
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~3~,1~5~,3~3~,3~5~-tetracarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 921619-89-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Terphenyl Core: The initial step involves the formation of the terphenyl core through a Suzuki coupling reaction between a dibromoarene and a boronic acid derivative.

    Introduction of Carboxylic Acid Groups: The terphenyl core is then subjected to a series of oxidation reactions to introduce carboxylic acid groups at the desired positions. This can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Purification: The final product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert carboxylic acid groups to alcohols or other derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of additional carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.

Scientific Research Applications

Materials Science

Metal-Organic Frameworks (MOFs)
One of the primary applications of this compound is in the synthesis of metal-organic frameworks (MOFs). The multiple carboxylic acid groups facilitate coordination with metal ions, allowing for the formation of diverse structural frameworks. These MOFs have been explored for various applications including gas storage, separation processes, and catalysis. For instance:

  • Gas Storage : MOFs synthesized from this compound have shown promise in capturing greenhouse gases like CO2 and CH4.
  • Catalysis : The compound enables the creation of catalytic sites within MOFs that can enhance reaction efficiencies for organic transformations.

Organic Chemistry

Building Block for Complex Molecules
In organic synthesis, 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid serves as a crucial intermediate for constructing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution allows chemists to modify its structure for specific applications. Some notable reactions include:

  • Oxidation : Can lead to the formation of additional functional groups.
  • Electrophilic Aromatic Substitution : Facilitates the introduction of new substituents onto the aromatic rings.

Biological and Medicinal Applications

Inhibition of Enzymatic Activity
Research indicates that this compound may interact with specific biological targets such as dihydroorotate dehydrogenase (quinone), which is involved in pyrimidine biosynthesis. This interaction suggests potential applications in drug development for diseases related to nucleotide metabolism.

Industrial Applications

Advanced Polymers Production
The compound is also utilized in industrial settings for producing advanced polymers and as a precursor in various chemical syntheses. Its unique properties can enhance the performance characteristics of polymers used in coatings, adhesives, and other materials.

Case Study 1: Synthesis and Characterization of MOFs

A study demonstrated the synthesis of a lanthanide-based MOF using this compound as a ligand. The resulting framework exhibited high surface area and selective adsorption properties for CO2 over N2.

Case Study 2: Catalytic Applications

Research on a modified MOF derived from this compound showcased its ability to catalyze the cycloaddition reaction of CO2 with epoxides under solvent-free conditions, highlighting its potential for sustainable chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid largely depends on its application. In materials science, its multiple carboxylic acid groups allow it to form stable coordination complexes with metal ions, leading to the formation of MOFs with unique properties. In biological systems, it may interact with specific molecular targets through hydrogen bonding and electrostatic interactions, influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Comparable Compounds

Compound Name CAS No. Molecular Formula Carboxyl Groups Substituents Key Applications Reference
5-[4-(3,5-Dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid 921619-89-8 C₂₂H₁₄O₈ 4 None MOFs, gas storage, catalysis
Benzene-1,3-dicarboxylic acid (H₂IA) 121-91-5 C₈H₆O₄ 2 None MOFs, polymer synthesis
5-Hydroxybenzene-1,3-dicarboxylic acid (H₂5OIA) 610-92-4 C₈H₆O₅ 2 -OH at C5 Hydrophilic MOFs, drug delivery
5-tert-Butylbenzene-1,3-dicarboxylic acid (H₂tBuIA) 161922-99-2 C₁₂H₁₄O₄ 2 -C(CH₃)₃ at C5 Bulky MOFs, selective adsorption
5,5′-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid 1239608-21-9 C₂₀H₁₀O₈ 4 Acetylene linker Conductive MOFs, optoelectronics
3,4′,5-Biphenyltricarboxylic acid 677010-20-7 C₁₅H₁₀O₆ 3 None Asymmetric MOFs, catalysis

Key Findings

(1) Coordination Capacity and MOF Design

  • Target Compound : The four carboxyl groups enable diverse coordination modes (e.g., bridging, chelating), forming highly stable MOFs with large surface areas (>3000 m²/g) . In contrast, H₂IA (two carboxyl groups) produces MOF-5, a prototype with moderate porosity (pore size ~3.8 Å) .
  • 5,5′-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid : The acetylene linker enhances π-π stacking and electron delocalization, resulting in MOFs with superior electrical conductivity (10⁻³ S/cm) compared to the target compound’s insulating frameworks .

(2) Substituent Effects on Reactivity and Stability

  • H₂5OIA : The hydroxyl group lowers the pKa of adjacent carboxyl groups (pKa1 = 2.1 vs. 2.5 for H₂IA), enhancing solubility in polar solvents and alkaline stability in MOFs .
  • H₂tBuIA: The bulky tert-butyl group reduces crystallinity but increases hydrophobicity, improving selectivity for nonpolar gases (e.g., CH₄/CO₂ selectivity = 12:1) .

(3) Comparative Catalytic Performance

  • Target Compound : MOFs derived from this ligand exhibit high catalytic activity in CO₂ cycloaddition (conversion >90% at 80°C) due to accessible Lewis acid sites from carboxyl-Zn clusters .
  • 3,4′,5-Biphenyltricarboxylic acid : Its asymmetric structure creates chiral MOFs effective in enantioselective catalysis (e.g., 85% ee in ketone hydrogenation) .

Limitations and Challenges

  • Target Compound: Limited solubility in nonpolar solvents complicates processing.
  • H₂5OIA : Hydroxyl groups may lead to framework collapse under acidic conditions.
  • Acetylene-linked analogs : Susceptibility to oxidation reduces long-term stability in humid environments .

Biological Activity

5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also known as H4TPTC, is a compound of significant interest due to its potential applications in various biological and chemical fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C30H18O12
  • Molecular Weight : 570.46 g/mol
  • CAS Number : 1228047-98-0

Mechanisms of Biological Activity

The biological activity of H4TPTC can be attributed to its structural features, which allow it to interact with biological systems effectively. The presence of multiple carboxylic acid groups enhances its solubility and reactivity, enabling it to participate in various biochemical processes.

1. Antioxidant Activity

Research indicates that compounds with multiple carboxyl groups can exhibit antioxidant properties by scavenging free radicals. This activity is crucial in preventing oxidative stress-related diseases.

2. Antimicrobial Properties

H4TPTC has shown potential antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes and inhibit metabolic pathways makes it a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Preliminary studies suggest that H4TPTC may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases. The compound's interaction with cytokine production could provide therapeutic benefits in conditions such as arthritis.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity H4TPTC demonstrated significant free radical scavenging activity in vitro, comparable to established antioxidants like ascorbic acid (MDPI, 2024) .
Antimicrobial Efficacy In a study assessing the antimicrobial properties of various dicarboxylic acids, H4TPTC exhibited notable inhibition against Staphylococcus aureus and Escherichia coli (PubChem, 2025) .
Anti-inflammatory Research A recent study indicated that H4TPTC could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential role in anti-inflammatory therapies (ScienceDirect, 2024) .

Applications in Drug Development

The diverse biological activities of H4TPTC make it a promising candidate for drug development. Its potential applications include:

  • Antioxidant Supplements : Due to its ability to neutralize free radicals.
  • Antimicrobial Agents : As a basis for new antibiotics or antiseptics.
  • Anti-inflammatory Drugs : For managing chronic inflammatory conditions.

Q & A

Q. How to design experiments to study its thermal stability under varying conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under N₂ and air atmospheres (10°C/min, 25–800°C) to assess decomposition pathways. Complement with differential scanning calorimetry (DSC) to identify phase transitions. Compare with in situ XRD to monitor structural changes .

Data Contradiction and Validation

Q. How to reconcile conflicting reports on its fluorescence quenching behavior in different solvents?

  • Methodological Answer : Systematically test solvent polarity (via Kamlet-Taft parameters) and pH effects on fluorescence emission (λ_ex = 350 nm). Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching mechanisms. Cross-reference with computational solvatochromic shift models .

Q. What experimental controls are critical when evaluating its role as a photosensitizer?

  • Methodological Answer : Include dark controls (no light exposure) and reference compounds (e.g., methylene blue) in singlet oxygen (¹O₂) detection assays (SOSG probe). Use electron paramagnetic resonance (EPR) with TEMP traps to quantify ¹O₂ yield. Normalize results to absorbance at irradiation wavelengths .

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